N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a sulfamoyl-substituted benzamide derivative featuring a 3-cyano-4,5-dimethylthiophen-2-yl moiety and a tetrahydrofuran (oxolane)-linked methylsulfamoyl group. The sulfamoyl group is a common pharmacophore in enzyme inhibitors, while the thiophene and oxolane substituents may enhance solubility and metabolic stability compared to simpler aromatic systems .
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-13-14(2)28-20(18(13)11-21)22-19(24)15-6-8-17(9-7-15)29(25,26)23(3)12-16-5-4-10-27-16/h6-9,16H,4-5,10,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJKZYEXNHTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the cyano group and the dimethyl substituents. The final steps involve the formation of the benzamide structure and the attachment of the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industrial applications, this compound could be used in the development of new materials or as a component in chemical processes. Its stability and reactivity make it suitable for various industrial uses.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- The target compound’s thiophene core distinguishes it from oxadiazole (LMM5, LMM11) or triazole () derivatives. Thiophenes often confer improved lipophilicity and metabolic stability compared to oxadiazoles, which are more polar .
- The oxolane (tetrahydrofuran) group in the target compound may enhance aqueous solubility compared to LMM5’s benzyl group or LMM11’s cyclohexyl moiety, which are more hydrophobic .
Comparison :
- The target compound’s synthesis likely shares steps with ’s triazole-thiones (e.g., sulfonylation, cyclization), but the oxolane-thiophene linkage may require specialized coupling reagents.
- In contrast, nucleoside analogs like Compound 35 () demand advanced phosphoramidite chemistry, resulting in lower yields (46%) compared to triazoles (>95%) .
Spectral and Analytical Data
Insights :
Critical Analysis :
- The target compound’s sulfamoyl group aligns with LMM5/LMM11’s antifungal mechanism, but its thiophene-oxolane architecture may redirect selectivity toward bacterial or viral targets.
- Compared to nucleoside analogs (e.g., Compound 35), the target compound lacks a phosphate backbone, limiting its utility in oligonucleotide therapies but improving cell membrane permeability .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide, and how can purity be optimized?
- Methodological Answer : Synthesis involves sequential coupling of the thiophene and benzamide moieties under controlled conditions. Key steps include:
- Thiophene Core Preparation : React 3-cyano-4,5-dimethylthiophen-2-amine with a benzoyl chloride derivative under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Sulfamoyl Group Introduction : Use methyl[(oxolan-2-yl)methyl]sulfamoyl chloride in a nucleophilic substitution reaction, requiring inert atmosphere (N₂/Ar) and catalytic base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.2 ppm), sulfamoyl group (δ 3.1–3.5 ppm for methyl and oxolane protons), and benzamide carbonyl (δ 168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) focusing on enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the sulfamoyl group’s hydrogen-bonding capacity .
- In Vitro Enzyme Assays : Test inhibition of COX-2 or histone deacetylases (HDACs) at 1–100 µM concentrations, using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for sulfamoyl benzamide derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values for HDAC inhibition may arise from varying buffer pH or DMSO concentrations .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Modular Substituent Variation : Synthesize analogs with altered oxolane methyl groups or cyano positions. For example, replacing the oxolane with a piperidine ring improves solubility but may reduce target affinity .
- LogP Measurement : Determine partition coefficients (shake-flask method) to correlate hydrophobicity with membrane permeability .
Q. What experimental approaches mitigate solubility challenges in in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use 10% DMSO/90% PEG-400 for intraperitoneal administration .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the benzamide carbonyl to enhance aqueous solubility .
Q. How can fluorometric methods be applied to study this compound’s interaction with cellular targets?
- Methodological Answer :
- Fluorescent Tagging : Conjugate with dansyl chloride or BODIPY via the benzamide’s free amine, then monitor localization via confocal microscopy .
- FRET Assays : Use labeled substrates (e.g., FITC-labeled HDAC peptides) to quantify target engagement in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
